molecular formula C9H12ClNO4S3 B2612461 5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide CAS No. 1235266-80-4

5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2612461
CAS RN: 1235266-80-4
M. Wt: 329.83
InChI Key: PJAHQIIRWFOZTH-UHFFFAOYSA-N
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Description

5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide, also known as COTI-2, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. This compound was first synthesized in 2012 by researchers at the University of British Columbia, Canada. Since then, COTI-2 has been the subject of various studies aimed at understanding its mechanism of action and exploring its potential as a cancer therapy.

Mechanism of Action

The exact mechanism of action of 5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide is not yet fully understood. However, it is believed to work by inhibiting the mutant p53 protein, which is found in many types of cancer cells. Mutant p53 is known to promote tumor growth and metastasis, and inhibiting its activity has been shown to have therapeutic potential in cancer treatment.
Biochemical and Physiological Effects
5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide is able to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. In vivo studies have also shown that 5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide is able to reduce tumor growth and metastasis, as well as improve survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide for lab experiments is its ability to inhibit mutant p53, which is found in many types of cancer cells. This makes it a potentially useful tool for studying the role of mutant p53 in cancer development and progression. However, one limitation of 5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research into 5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide. One area of interest is the development of new formulations of 5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide that may improve its efficacy and reduce side effects. Another area of interest is the identification of biomarkers that may predict response to 5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide treatment, which could help to identify patients who are most likely to benefit from this therapy. Finally, further studies are needed to fully understand the mechanism of action of 5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide and its potential applications in cancer treatment.

Synthesis Methods

The synthesis of 5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide involves a multi-step process that starts with the reaction of 2-chlorothiophene with sodium hydride to form 2-thiophenesulfonic acid. This intermediate is then reacted with 3-methyl-1,1-dioxidecyclohexene to form 5-chloro-2-(3-methyl-1,1-dioxidecyclohexen-1-yl)thiophene-2-sulfonic acid. The final step involves the reaction of this intermediate with N-(hydroxymethyl)thiophene-3-carboxamide to form 5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide.

Scientific Research Applications

5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide has been the subject of various scientific studies aimed at understanding its potential as a cancer therapy. In vitro studies have shown that 5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide is able to inhibit the growth of various cancer cell lines, including those resistant to conventional chemotherapy. In vivo studies have also shown promising results, with 5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide demonstrating the ability to reduce tumor growth in animal models of cancer.

properties

IUPAC Name

5-chloro-N-[(1,1-dioxothiolan-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO4S3/c10-8-1-2-9(16-8)18(14,15)11-5-7-3-4-17(12,13)6-7/h1-2,7,11H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAHQIIRWFOZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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